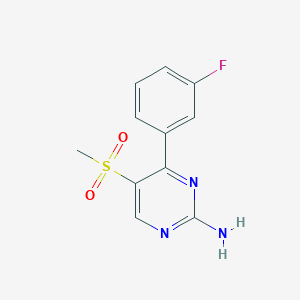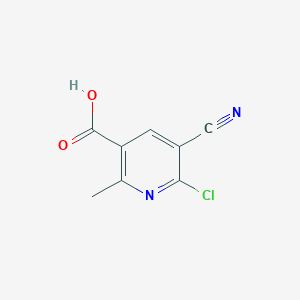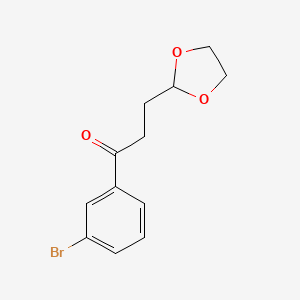
1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromophenyl group and a dioxolane ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Bromphenyl)-3-(1,3-dioxolan-2-yl)propan-1-on beinhaltet typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit 3-Brombenzaldehyd und 1,3-Dioxolan.
Bildung eines Zwischenprodukts: Der 3-Brombenzaldehyd wird in Gegenwart eines sauren Katalysators einer Kondensationsreaktion mit 1,3-Dioxolan unterzogen, um ein Zwischenprodukt zu bilden.
Endprodukt: Das Zwischenprodukt wird dann weiteren Reaktionsbedingungen, wie z. B. Reduktion oder Oxidation, unterzogen, um das Endprodukt, 1-(3-Bromphenyl)-3-(1,3-dioxolan-2-yl)propan-1-on, zu erhalten.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung Folgendes beinhalten:
Batchreaktoren: Verwendung von Batchreaktoren für die kontrollierte Synthese.
Kontinuierliche Fließreaktoren: Einsatz von kontinuierlichen Fließreaktoren für die großtechnische Produktion.
Reinigung: Anwendung von Techniken wie Umkristallisation oder Chromatographie zur Reinigung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3-Bromphenyl)-3-(1,3-dioxolan-2-yl)propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH₃) oder Kaliumcyanid (KCN) können eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel:
Oxidation: Carbonsäuren oder Aldehyde.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromphenyl)-3-(1,3-dioxolan-2-yl)propan-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten, untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht.
Industrie: Wird bei der Produktion von Arzneimitteln, Agrochemikalien und anderen Feinchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(3-Bromphenyl)-3-(1,3-dioxolan-2-yl)propan-1-on beinhaltet:
Molekulare Ziele: Wechselwirkung mit spezifischen Enzymen oder Rezeptoren in biologischen Systemen.
Pfade: Modulation biochemischer Pfade, wie z. B. Hemmung der Enzymaktivität oder Veränderung von Signaltransduktionswegen.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Bromphenyl)-3-(1,3-dioxolan-2-yl)propan-1-on: Ähnliche Struktur, aber mit einem Bromatom in para-Position.
1-(3-Chlorphenyl)-3-(1,3-dioxolan-2-yl)propan-1-on: Ähnliche Struktur mit einem Chloratom anstelle von Brom.
1-(3-Bromphenyl)-3-(1,3-dioxolan-2-yl)butan-1-on: Ähnliche Struktur mit einem zusätzlichen Kohlenstoffatom in der Alkylkette.
Einzigartigkeit
1-(3-Bromphenyl)-3-(1,3-dioxolan-2-yl)propan-1-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl einer Bromphenylgruppe als auch eines Dioxolanrings einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C12H13BrO3 |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one |
InChI |
InChI=1S/C12H13BrO3/c13-10-3-1-2-9(8-10)11(14)4-5-12-15-6-7-16-12/h1-3,8,12H,4-7H2 |
InChI-Schlüssel |
GPKHKLXPRRRJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCC(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


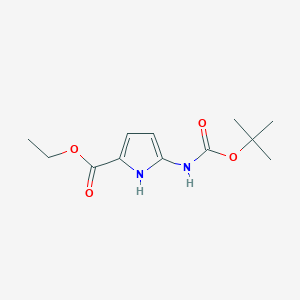
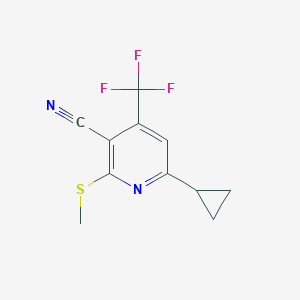

![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![(3R,4R)-4-(Methoxycarbonyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11769572.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)
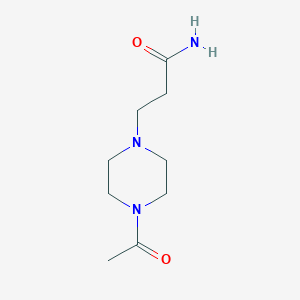
![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)
![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)
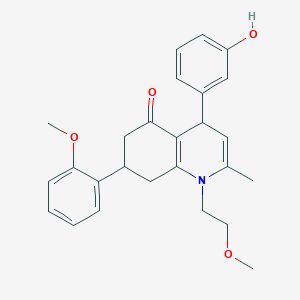
![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)

